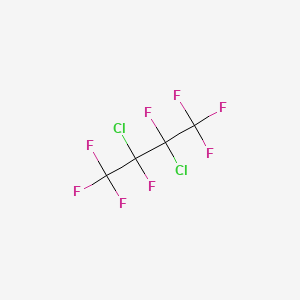
2,3-Dichlorooctafluorobutane
説明
2,3-Dichlorooctafluorobutane (C4F8Cl2) is a halogenated hydrocarbon that is widely used in laboratories for a variety of scientific applications. It is a colorless, odorless gas that is non-flammable and non-toxic. It is a versatile chemical that can be used in a variety of ways, such as in synthesis reactions, as a solvent, and as a reagent in analytical chemistry.
科学的研究の応用
Metabolic Engineering for Butane-2,3-diol Production
Researchers have explored the metabolic engineering of Escherichia coli for the production of (2S,3S)-butane-2,3-diol (2,3-BD) from glucose. This compound has various industrial applications, including as a fuel and platform biochemical. The study demonstrates the potential of engineered E. coli in the direct production of (2S,3S)-2,3-BD from glucose, suggesting a promising process for efficient production (Chu et al., 2015).
Conformational Analysis of Fluorinated Alkanes
A comprehensive conformational analysis of 2,3-difluorobutane, based on density functional theory calculations and NMR experiments, was conducted to understand the complex interplay of various effects in its structure. This study has implications for the use of vicinal difluoride motif for conformational control in alkane chains (Fox et al., 2015).
Catalytic Dehydrohalogenation of Fluorinated Alkanes
Research on dehydrochlorination and dehydrofluorination reactions using nanoscopic metal fluorides as catalysts was conducted on 3-chloro-1,1,1,3-tetrafluorobutane. The study found selective catalysts for both dehydrofluorination and dehydrochlorination, offering insights into the acid-base character of the catalysts and potential mechanistic proposals (Teinz et al., 2011).
Photophysical Properties of Perfluorinated Ionomer Membranes
An ATR-FTIR study of perfluorinated ionomers used as proton exchange membranes in fuel cells revealed insights into the spectral bands that can be used for recognizing bonds involved in membrane fragmentation. This study is significant for understanding the degradation of such membranes and their components (Danilczuk et al., 2011).
Environmental Impact of Polyfluorinated Ether Sulfonates
A study on the occurrence and distribution of perfluoroalkyl sulfonate, fluorotelomer sulfonate, and polyfluorinated ether sulfonates (PFAES) in municipal sewage sludge in China identified new polyfluorinated contaminants. This research provides important insights into the environmental behaviors and potential adverse effects of these substances (Ruan et al., 2015).
Safety and Hazards
The safety data sheet for 2,3-Dichlorooctafluorobutane suggests that it should not be used for food, drug, pesticide or biocidal product use . It also indicates that the compound should not be released into the environment .
Relevant Papers I found a paper titled “Nonanesthetic Haloalkanes and Nicotinic Acetylcholine Receptor Desensitization Kinetics” that mentions this compound . The paper discusses the effect of volatile anesthetics and ‘nonanesthetics’ on the desensitization kinetics of the Torpedo nicotinic acetylcholine receptor (nAChR). The less pronounced effect of nonanesthetics on the desensitization kinetics of this membrane protein is interpreted as evidence that the system is a valid model of the volatile anesthetic site of action .
特性
IUPAC Name |
2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F8/c5-1(7,3(9,10)11)2(6,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANZHXWGZWFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870512 | |
| Record name | 2,3-Dichlorooctafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355-20-4 | |
| Record name | 2,3-Dichloro-1,1,1,2,3,4,4,4-octafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorooctafluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 355-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dichlorooctafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichlorooctafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the interaction of 2,3-Dichlorooctafluorobutane with nAChRs compare to that of anesthetics?
A: While both anesthetic and nonanesthetic halogenated compounds like this compound can inhibit nAChRs, they seem to differ in their impact on the receptor's desensitization kinetics []. Anesthetics like isoflurane and enflurane enhance the fraction of receptors in a slow desensitized state and accelerate both fast and slow desensitization processes. In contrast, this compound, at concentrations predicted to be anesthetic based on lipid solubility, displays significantly weaker effects on these desensitization kinetics []. This difference in how these compounds modulate nAChR desensitization may be key to understanding why this compound lacks anesthetic properties despite its structural similarities to conventional anesthetics.
Q2: Is the lack of anesthetic effect of this compound simply due to opposing excitatory and inhibitory actions?
A: Studies exploring the effects of this compound on the minimum alveolar anesthetic concentration (MAC) of desflurane in rats suggest that the absence of anesthetic effect is not merely due to a balance between excitation and depression []. While this compound, at certain concentrations (0.7 to 1.1 times its convulsive ED50), increased desflurane's MAC, indicating an antagonistic effect on anesthesia, this was not a consistent dose-related effect []. At higher concentrations (1.6 times its convulsive ED50), it had no impact on the MAC of desflurane []. This complex interaction pattern suggests a more nuanced mechanism beyond simple excitation-depression interplay.
Q3: Does this compound affect thermogenesis in brown adipocytes?
A: Unlike volatile anesthetics such as halothane and ether, which inhibit norepinephrine-induced thermogenesis in brown adipocytes, this compound does not affect this process []. Even at high concentrations, this compound displayed no inhibitory effect on thermogenesis, aligning it with other "thermogenesis noninhibitors" like pentobarbital and ketamine []. This distinct characteristic further highlights the unique pharmacological profile of this compound compared to classic volatile anesthetics.
Q4: Where does this compound preferentially reside in biological systems?
A: Research suggests that this compound exhibits a preference for nonpolar environments within biological systems []. In solvent partition experiments, this compound displayed greater solubility in the nonpolar solvent n-hexane compared to various polar solvents []. This finding suggests that, within biological membranes and proteins, this compound might occupy distinct microenvironments compared to volatile anesthetic molecules, which show a preference for slightly polar regions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




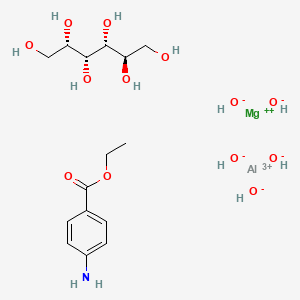
![(4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol](/img/structure/B1208967.png)
![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)

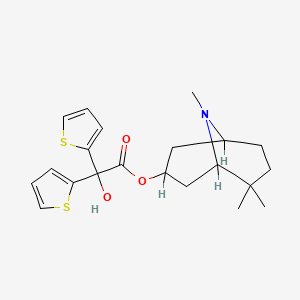
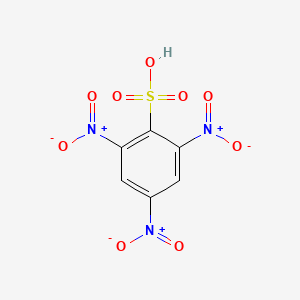
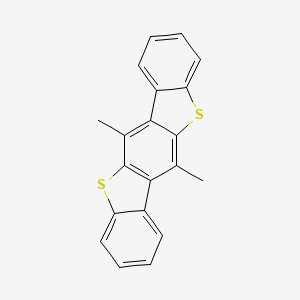
![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)

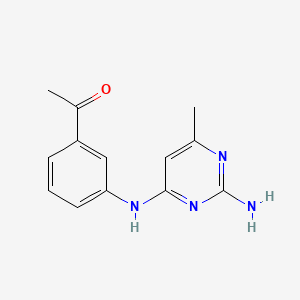
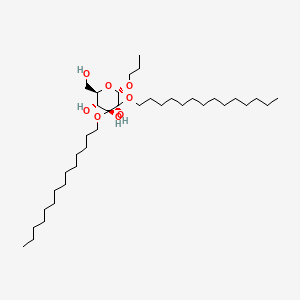
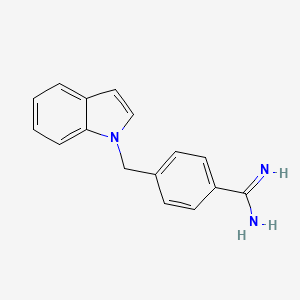
![[18]Annulene](/img/structure/B1208986.png)